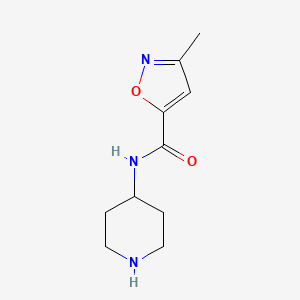

3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-methyl-N-piperidin-4-yl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C10H15N3O2/c1-7-6-9(15-13-7)10(14)12-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,14) |

InChI Key |

YHHSEDMPVRHRKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation of the 1,2-Oxazole Core

Methodology:

The core heterocyclic structure of 1,2-oxazoles can be synthesized via cyclization reactions involving nitriles and amidoximes or hydroxylamine derivatives. The most prominent methods include:

Cyclization of Amidoximes with Carboxylic Acid Derivatives:

Tiemann and Krüger's approach utilizes amidoximes reacting with acyl chlorides or activated carboxylic acids to produce 1,2,4-oxadiazoles, which can be further transformed into oxazoles through ring rearrangement or oxidation processes.Use of Hydroxylamine Hydrochloride:

Recent studies demonstrate that β-enamino ketoesters, such as those derived from amino acids or their analogs, react with hydroxylamine hydrochloride to afford regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. This route offers regioselectivity and structural diversity, especially when starting from piperidine derivatives.

- Reactions typically occur under reflux in polar solvents like ethanol or acetic acid.

- Catalysts such as pyridine or TBAF enhance cyclization efficiency.

- Microwave-assisted synthesis has been employed to reduce reaction times and improve yields, with conditions around 100°C for 10–30 minutes showing promising results.

Data Table 1: Common Synthetic Routes for 1,2-Oxazoles

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Amidoxime cyclization | Amidoximes + acyl chlorides | Reflux, catalysts (pyridine) | 50–70% | Harsh conditions, purification challenges |

| Hydroxylamine reaction | β-enamino ketoesters + hydroxylamine hydrochloride | Reflux, ethanol | 60–85% | regioselective, microwave-assisted improvements |

| Microwave-assisted cyclization | Amidoximes + NH4F/Al2O3 | Microwave, 100°C, 10–20 min | 80–90% | Short reaction time, high yield |

Introduction of the Piperidin-4-yl Group

Methodology:

The incorporation of the piperidin-4-yl moiety can be achieved via:

Nucleophilic Substitution or Coupling Reactions:

Using piperidine derivatives with suitable leaving groups (e.g., halides) to attach to the oxazole ring through nucleophilic substitution or via amide bond formation.Formation of the Amide Linkage:

Coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 1-Hydroxy-7-azabenzotriazole (HOAt) facilitate the formation of the amide bond between the carboxylic acid derivative of the oxazole and the amino group of piperidine.

- Solvent: Dichloromethane or dimethylformamide (DMF).

- Temperature: Room temperature to 50°C.

- Catalysis: Use of coupling reagents and bases such as triethylamine.

Formation of the Carboxamide Functional Group

Methodology:

The final step involves converting the carboxylic acid or ester intermediate into the corresponding carboxamide:

Direct Amidation:

Using ammonia or primary/secondary amines under dehydrating conditions or with coupling reagents like DCC or TBTU.- Solvent: Dichloromethane, DMF, or pyridine.

- Temperature: Ambient to 50°C.

- Reagents: Excess ammonia or amines, possibly with catalytic amounts of DMAP.

Data Table 3: Carboxamide Formation

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Amidation | Ammonia or amines + coupling reagent | Room temp to 50°C | 75–90% | Selective, high efficiency |

Recent Advances and Alternative Synthetic Strategies

Microwave-Assisted Synthesis:

Applying microwave irradiation accelerates cyclization and coupling steps, significantly reducing reaction times and improving yields, often exceeding 90%.One-Pot Synthesis Approaches:

Recent methodologies enable the sequential formation of oxazole and subsequent attachment of the piperidine ring in a single vessel, improving overall efficiency and reducing purification steps.Green Chemistry Approaches:

Utilization of environmentally benign solvents and catalysts, such as superbase media (NaOH/DMSO), has been reported for synthesizing 1,2,4-oxadiazoles, which can be adapted for oxazole derivatives.

Summary of Key Reaction Pathway

β-enamino ketoester + hydroxylamine hydrochloride → regioselective 1,2-oxazole-4-carboxylate intermediate

Intermediate + piperidine derivative (via coupling reagent) → N-(piperidin-4-yl)-oxazole derivative

Oxazole derivative + amine (NH3 or RNH2) + coupling reagent → final carboxamide

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkyl halides, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Oxidized derivatives such as oxides or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or proteins.

Pathways: Modulating signaling pathways or biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituents, or piperidine modifications. Key comparisons are outlined below:

3-(1-Methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide Derivatives

- Structural Difference : The piperidine ring is substituted with a methyl group at position 1, altering steric and electronic properties compared to the unsubstituted piperidin-4-yl group in the target compound.

- Pharmacological Activity : Derivatives of this class (e.g., AX1-AX6 in Table IX of ) exhibit potent 5HT7R antagonism, with predicted pIC50 values ranging from 7.2 to 8.5. Binding free energies (ΔG) for these derivatives range from -42.1 to -38.9 kcal/mol, indicating strong receptor interactions .

- Key Insight : Methylation of the piperidine nitrogen may enhance metabolic stability but reduce binding affinity compared to the unsubstituted piperidin-4-yl group .

3-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide

- Structural Difference : Replaces the piperidin-4-yl group with a 1-methylpyrazole ring.

- Physicochemical Properties :

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Dihydrochloride

- Structural Difference : Substitutes the 1,2-oxazole core with a 1,2,4-oxadiazole ring and introduces a methyl group at position 3 of the oxadiazole.

Comparison with Functional Analogs in Pharmacological Contexts

Piperidinyl-Indole Derivatives (DMPI and CDFII)

- Structural Difference : These compounds (e.g., DMPI and CDFII) replace the oxazole-carboxamide core with an indole scaffold but retain the piperidine moiety.

- Pharmacological Activity : Demonstrated synergy with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the piperidine group’s role in modulating antibacterial activity .

- Key Insight : The oxazole-carboxamide scaffold may offer improved selectivity for neurological targets compared to indole-based analogs.

N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide

- Structural Difference : Features a chloropyridine substituent and a dimethylpropanamide group instead of the oxazole-piperidine system.

Data Tables for Key Comparisons

Table 1. Pharmacological Data for Selected Oxazole Derivatives

| Compound | pIC50 (Predicted) | ΔG (kcal/mol) | Core Structure |

|---|---|---|---|

| 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide | N/A | N/A | 1,2-Oxazole |

| AX1 (3-(1-Methylpiperidin-3-yl) derivative) | 8.5 | -42.1 | 1,2-Oxazole |

| AX7 (Pyrimidinyl-piperidine derivative) | 7.8 | -40.3 | Pyrimidine |

| 3-Methyl-N-(1-methylpyrazol-3-yl) derivative | N/A | N/A | 1,2-Oxazole |

Table 2. Structural and Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide | C10H15N3O2 | 209.25 | Piperidin-4-yl |

| 3-Methyl-N-(1-methylpyrazol-3-yl)-1,2-oxazole-5-carboxamide | C9H10N4O2 | 206.20 | 1-Methylpyrazole |

| N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | C10H15N5O2 | 253.26 | 1,2,4-Oxadiazole |

Key Insights and Limitations

- Structural Flexibility : Substitution at the piperidine nitrogen (e.g., methylation) balances metabolic stability and receptor affinity .

- Heterocyclic Core Impact : 1,2-Oxazole derivatives generally exhibit superior solubility compared to 1,2,4-oxadiazole analogs but may have shorter half-lives .

- Commercial Viability : Discontinuation of analogs like 3-methyl-N-(1-methylpyrazol-3-yl)-1,2-oxazole-5-carboxamide () underscores challenges in scalability or efficacy.

Biological Activity

3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazole ring, a piperidine moiety, and a carboxamide functional group. Its chemical structure can be represented as follows:

This structure contributes to its diverse biological activities, making it a versatile scaffold for drug development.

The biological activity of 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The compound has been shown to act as an antagonist at the κ-opioid receptor (KOR), which is involved in pain modulation and mood regulation. Blocking this receptor can lead to altered neurotransmitter release and changes in physiological responses.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, suggesting its potential use in treating infections .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide:

- Analgesic Properties : By antagonizing KOR, the compound may provide pain relief without the side effects commonly associated with opioid analgesics.

- Anticancer Potential : In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : The modulation of neurotransmitter systems may confer neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.

Research Findings

Several studies have explored the biological activity of 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide:

Table 1: Summary of Biological Activities

Case Study 1: KOR Antagonism and Pain Relief

A study conducted on animal models demonstrated that administration of 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide significantly reduced pain responses in subjects subjected to nociceptive stimuli. The results indicated that the compound's antagonistic action at KOR was responsible for its analgesic effects.

Case Study 2: Anticancer Activity

In vitro experiments on ovarian cancer cell lines revealed that treatment with 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide resulted in a dose-dependent decrease in cell viability. The IC50 values observed were comparable to those of established chemotherapeutic agents, highlighting its potential as an anticancer drug candidate .

Q & A

Q. What are the standard synthetic routes for 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of the oxazole-carboxylic acid derivative with piperidin-4-amine. Key steps require precise control of temperature (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or dichloromethane for polar intermediates). Optimization focuses on maximizing yield and purity via iterative adjustments of reaction time, stoichiometry, and catalyst use (e.g., HATU or EDC for coupling) .

Q. How is the structure of 3-Methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine and oxazole moieties, with characteristic peaks for methyl groups (~2.5 ppm in ¹H NMR) and carbonyl carbons (~160–170 ppm in ¹³C NMR). Infrared (IR) spectroscopy validates functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and oxazole ring vibrations (~1500 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What functional groups in this compound are most relevant to its potential bioactivity?

The piperidine ring enables interactions with hydrophobic pockets in biological targets, while the oxazole moiety contributes to π-π stacking and hydrogen bonding. The amide linker enhances solubility and stability, critical for in vitro assays. These groups are often prioritized in structure-activity relationship (SAR) studies to optimize binding affinity .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or purity?

Discrepancies often arise from variations in reaction conditions (e.g., moisture sensitivity, inert atmosphere requirements). Systematic replication under controlled environments (e.g., glovebox for air-sensitive steps) and advanced purification methods (e.g., preparative HPLC or recrystallization) can resolve inconsistencies. Parallel experiments with adjusted catalysts (e.g., switching from HOBt to HOAt) may also improve reproducibility .

Q. What strategies are used to explore SAR with structural analogs of this compound?

Systematic substitution of the oxazole’s methyl group (e.g., with halogens or aryl groups) or piperidine’s nitrogen modification (e.g., Boc protection vs. protonation) is common. Computational docking studies predict interactions with targets like GPCRs or kinases, guiding synthetic priorities. For example, replacing the oxazole with a thiazole (as in analogs) alters electronic properties and binding kinetics .

Q. What challenges arise when scaling up synthesis for preclinical studies?

Academic labs face hurdles in transitioning from batch to continuous flow reactors (limited equipment access) and maintaining purity at larger scales. Strategies include:

- Solvent Optimization : Switching from DMF to greener solvents (e.g., acetonitrile) to simplify waste management.

- Catalyst Recycling : Immobilizing catalysts on silica to reduce costs.

- In-line Analytics : Implementing real-time IR or UV monitoring to detect intermediates .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Density Functional Theory (DFT) calculations predict charge distribution and reactive sites, while molecular dynamics simulations map binding pathways to targets like enzymes or receptors. For instance, simulating the amide bond’s conformational flexibility in aqueous vs. lipid environments clarifies bioavailability .

Methodological Considerations

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural modifications with bioactivity trends.

- Contradiction Resolution : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to eliminate spectral overlap errors .

- Target Validation : Pair in vitro assays (e.g., enzyme inhibition) with cellular uptake studies to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.